molecular formula C20H15N7OS B2837432 3-(1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 1904220-35-4

3-(1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

Cat. No. B2837432
CAS RN: 1904220-35-4
M. Wt: 401.45
InChI Key: UFUYVXWDYQCLFK-UHFFFAOYSA-N
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Description

The compound “3-(1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide” is a complex organic molecule. It contains several functional groups, including a pyrazole, a thiophene, a triazole, a pyridazine, and a benzamide .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. The compound is likely to have a high degree of conjugation, which could influence its chemical properties .

Scientific Research Applications

Synthesis and Biochemical Applications

  • Insecticidal Agents : A study discussed the synthesis of a series of heterocyclic compounds, including pyrazole and triazolo derivatives, with potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. The compounds demonstrated potent toxic effects and were investigated for their toxicological and biochemical properties (Soliman et al., 2020).

  • Molecular Docking and Antimicrobial Activity : Another research focused on the synthesis of novel pyridine and fused pyridine derivatives, including pyrazolopyridine and triazolopyridine hybrids. These compounds exhibited antimicrobial and antioxidant activity, and their molecular docking screenings indicated moderate to good binding energies with target proteins (Flefel et al., 2018).

Antimicrobial and Antifungal Research

  • Thienopyrimidine Derivatives : Research on thienopyrimidine derivatives, including triazolo and pyrazolopyridines, indicated pronounced antimicrobial activity. These derivatives were synthesized through various chemical reactions and evaluated for their efficacy against different microbial agents (Bhuiyan et al., 2006).

  • Thiophene-Based Heterocycles : A study synthesized new pyrazole, pyridine, and triazolo derivatives incorporating a thiophene moiety. These compounds were evaluated for their antibacterial and antifungal activities, showing significant potency against specific fungal strains (Mabkhot et al., 2016).

Synthesis and Structural Applications

  • Synthesis of Pyrazolo Derivatives : A novel approach for synthesizing imidazo and triazolopyridines from dithioesters was developed. This method offers several advantages, including mild conditions and high yields, for the synthesis of pyridine derivatives (Ramesha et al., 2016).

Antiviral and Antiproliferative Research

  • Antiavian Influenza Virus Activity : Benzamide-based aminopyrazoles and their derivatives were synthesized and evaluated for anti-influenza A virus activity. Several compounds showed significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).

  • Antiproliferative Activity : A study on [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives found that while these compounds lost some activities inherent to their parent compounds, they exhibited inhibitory effects on the proliferation of endothelial and tumor cells (Ilić et al., 2011).

Future Directions

The future directions for research on this compound could include further exploration of its antiviral and antitumoral activity, as well as its potential uses in other therapeutic areas . Further studies could also focus on optimizing its synthesis and improving its safety profile .

Mechanism of Action

properties

IUPAC Name

3-pyrazol-1-yl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N7OS/c28-20(14-3-1-4-16(11-14)26-9-2-8-22-26)21-12-19-24-23-18-6-5-17(25-27(18)19)15-7-10-29-13-15/h1-11,13H,12H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUYVXWDYQCLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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